molecular formula C11H12O5 B13840369 1,2-Propylene glycol monophthalate

1,2-Propylene glycol monophthalate

Cat. No.: B13840369
M. Wt: 224.21 g/mol
InChI Key: CYXLGABBVLIUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester, also known as a phthalate ester, is a chemical compound derived from phthalic acid. It is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is part of a larger family of phthalates, which are widely used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester typically involves the esterification of phthalic anhydride with 2-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In industrial settings, the production of this ester is carried out in large-scale reactors where phthalic anhydride and 2-hydroxypropyl alcohol are mixed in the presence of a catalyst. The reaction mixture is heated to a specific temperature to ensure complete esterification. After the reaction, the product is purified through distillation or other separation techniques to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to phthalic acid and 2-hydroxypropyl alcohol in the presence of water and an acid or base catalyst.

    Oxidation: The ester can be oxidized to form phthalic acid derivatives.

    Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed:

    Hydrolysis: Phthalic acid and 2-hydroxypropyl alcohol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Depending on the nucleophile used, different substituted phthalate esters can be formed.

Scientific Research Applications

1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester has several applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

    Industry: Widely used in the manufacture of flexible PVC products, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester primarily involves its interaction with polymer chains, where it inserts itself between the chains, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions.

Comparison with Similar Compounds

    1,2-Benzenedicarboxylic Acid Mono(2-ethylhexyl) Ester: Another commonly used phthalate ester with similar plasticizing properties.

    1,2-Benzenedicarboxylic Acid Mono(1-methylheptyl) Ester: Similar in structure but with different alkyl groups, leading to variations in physical and chemical properties.

Uniqueness: 1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester is unique due to its specific ester group, which imparts distinct properties such as solubility and reactivity. Its use as a plasticizer in various applications highlights its importance in enhancing the flexibility and durability of polymer products.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-(2-hydroxypropoxycarbonyl)benzoic acid

InChI

InChI=1S/C11H12O5/c1-7(12)6-16-11(15)9-5-3-2-4-8(9)10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14)

InChI Key

CYXLGABBVLIUJZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1C(=O)O)O

Origin of Product

United States

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